molecular formula C12H13N3O2 B8392093 1-(5-Ethylpyridin-2-yl)-5-methyl-1H-pyrazole-4-carboxylic acid

1-(5-Ethylpyridin-2-yl)-5-methyl-1H-pyrazole-4-carboxylic acid

Cat. No.: B8392093
M. Wt: 231.25 g/mol
InChI Key: QUZGSQLMGUVBNQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(5-Ethylpyridin-2-yl)-5-methyl-1H-pyrazole-4-carboxylic acid is a useful research compound. Its molecular formula is C12H13N3O2 and its molecular weight is 231.25 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C12H13N3O2

Molecular Weight

231.25 g/mol

IUPAC Name

1-(5-ethylpyridin-2-yl)-5-methylpyrazole-4-carboxylic acid

InChI

InChI=1S/C12H13N3O2/c1-3-9-4-5-11(13-6-9)15-8(2)10(7-14-15)12(16)17/h4-7H,3H2,1-2H3,(H,16,17)

InChI Key

QUZGSQLMGUVBNQ-UHFFFAOYSA-N

Canonical SMILES

CCC1=CN=C(C=C1)N2C(=C(C=N2)C(=O)O)C

Origin of Product

United States

Synthesis routes and methods

Procedure details

Vinylboronic acid pinacol ester (2.4 ml) was added to 1-(5-bromopyridin-2-yl)-5-methyl-1H-pyrazole-4-carboxylic acid ethyl ester (3.1 g) described in Reference Example 24(2), palladium (II) acetate (224 mg), 2-dicyclohexylphosphino-2′,6′-dimethoxybiphenyl (S-Phos) (410 mg), tripotassium phosphate (5.3 g) and tetrahydrofuran (20 ml), and stirred at 100° C. for 6.5 hours. Then palladium (II) acetate (22.4 mg), 2-dicyclohexylphosphino-2′,6′-dimethoxybiphenyl (S-Phos) (41 mg), vinylboronic acid pinacol ester (240 μl) and tripotassium phosphate (530 mg) were added therein, and stirred at 100° C. for 8.5 hours. Water was added and the mixture was extracted with ethyl acetate. The organic layer was washed with water and saturated brine, dried over anhydrous sodium sulfate and concentrated in vacuo. The resulting residue was purified with silica gel column chromatography (n-hexane/ethyl acetate). 1,4-Dioxane (28 ml) and 10% palladium-carbon (containing ca. 50% of water; 700 mg) were added to the purified yellow oily product and the mixture was stirred under hydrogen atmosphere at room temperature for 6 hours. The reaction solution was filtered through Celite, concentrated in vacuo and the residue was purified with silica gel column chromatography (n-hexane/ethyl acetate). 4N Aqueous solution of sodium hydroxide (5 ml), water (5 ml) and ethanol (10 ml) were added to the purified oily product and the mixture was stirred at 80° C. for 4.5 hours. The reaction solution was concentrated in vacuo and 1N hydrochloric acid aqueous solution was added to the residue at 0° C. and then the precipitated solid was washed with water to give the titled compound (1.16 g) as a gray solid.
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step Two
Quantity
2.4 mL
Type
reactant
Reaction Step Three
Quantity
3.1 g
Type
reactant
Reaction Step Three
Quantity
410 mg
Type
reactant
Reaction Step Four
Name
tripotassium phosphate
Quantity
5.3 g
Type
reactant
Reaction Step Five
Quantity
224 mg
Type
catalyst
Reaction Step Six
Quantity
240 μL
Type
reactant
Reaction Step Seven
Name
tripotassium phosphate
Quantity
530 mg
Type
reactant
Reaction Step Seven
Quantity
22.4 mg
Type
catalyst
Reaction Step Seven
Quantity
41 mg
Type
catalyst
Reaction Step Seven

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.